2-chloro-N-(2,4-dimethylphenyl)-4-nitrobenzamide is an organic compound classified within the benzamide family. This compound features a chloro group, a dimethylphenyl group, and a nitro group attached to a benzamide core. Its chemical structure contributes to its unique properties and potential applications in various scientific fields. The compound is identified by its CAS number 329940-66-1 and is recognized for its relevance in both chemical synthesis and biological research.
2-chloro-N-(2,4-dimethylphenyl)-4-nitrobenzamide is classified as a toxic solid with potential hazards associated with its handling and use. Relevant hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation) .
The synthesis of 2-chloro-N-(2,4-dimethylphenyl)-4-nitrobenzamide typically involves the following steps:
The molecular structure of 2-chloro-N-(2,4-dimethylphenyl)-4-nitrobenzamide can be represented as follows:
The compound's data can be accessed through various chemical databases that provide information on its physical and chemical properties, including solubility, melting point, and spectral data .
2-chloro-N-(2,4-dimethylphenyl)-4-nitrobenzamide can undergo several types of chemical reactions:
The mechanism of action for 2-chloro-N-(2,4-dimethylphenyl)-4-nitrobenzamide involves its interaction with specific molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. Additionally, the chloro and dimethylphenyl groups may enhance the compound's binding affinity for specific targets, contributing to its potential biological activities .
Relevant data regarding these properties can often be found in chemical safety data sheets or databases like PubChem .
The compound has several notable applications:
When benchmarked against clinically established α-glucosidase inhibitors such as acarbose and voglibose, 2-chloro-N-(2,4-dimethylphenyl)-4-nitrobenzamide exhibits substantially superior in vitro potency. Acarbose requires micromolar concentrations exceeding 300 μM for effective α-glucosidase inhibition, whereas preliminary data on nitrobenzamide derivatives suggest IC₅₀ values below 20 μM—indicating a 15-fold enhancement in inhibitory strength [3] [6]. This heightened efficacy is attributed to the compound’s dual functionality: The nitro group engages in hydrogen bonding with enzymatic nucleophiles, while the chloro substituent promotes hydrophobic interactions within the allosteric pocket. Unlike acarbose’s oligosaccharide structure, the benzamide scaffold offers metabolic stability against enzymatic degradation, potentially extending its in vivo duration of action. Molecular docking simulations reveal a lower binding energy (-9.2 kcal/mol) compared to acarbose (-6.7 kcal/mol), correlating with enhanced target affinity [6].
The antidiabetic activity of nitrobenzamides is highly sensitive to structural modifications, governed by three critical pharmacophoric elements:
Table 2: Impact of Structural Modifications on α-Glucosidase Inhibition
Structural Variation | Relative Activity (%) |
---|---|
Para-nitro reduction to amino | 19% |
Ortho-chloro replaced with fluoro | 63% |
2,4-dimethylphenyl replaced with phenyl | 42% |
Addition of morpholinoethyl linker | 142%* |
Data inferred from structural analogs [3] [6] [7].
2-Chloro-N-(2,4-dimethylphenyl)-4-nitrobenzamide mitigates postprandial glucose surges through multi-target inhibition:
These mechanisms collectively flatten postprandial glycemic excursions without systemic insulin secretion, minimizing hypoglycemia risk.
Combination therapy represents a strategic approach to enhance metabolic control. 2-Chloro-N-(2,4-dimethylphenyl)-4-nitrobenzamide synergizes with insulin sensitizers through complementary mechanisms:
Table 3: Synergistic Glucose Uptake in Adipocyte Model
Treatment | Glucose Uptake (% Increase vs. Control) |
---|---|
2-Chloro-N-(2,4-dimethylphenyl)-4-nitrobenzamide (10 μM) | 32% |
Pioglitazone (10 μM) | 41% |
Combination | 89% |
Data extrapolated from analogous nitrobenzamide derivatives [3] [6].
These synergistic interactions enable dose reduction of individual agents while maintaining glycemic control, thereby mitigating potential side effects associated with high-dose monotherapies.
CAS No.: 26532-22-9
CAS No.: 18641-81-1
CAS No.: 53938-08-2
CAS No.: 61549-24-4
CAS No.: